7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
CAS No. |
106291-41-2 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
7-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17NS/c1-18-14-7-8-15-13(9-14)10-17-11-16(15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
HQPARWDESRQCNT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction involves the cyclodehydration of β-arylethylamides using acidic or dehydrating agents to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. For 7-(methylsulfanyl)-4-phenyl derivatives, a β-arylethylamide precursor bearing pre-installed substituents is critical.
For example, starting with a phenethylamine derivative containing a methylsulfanyl group at the meta position, amidation with an acyl chloride followed by cyclization using phosphorus oxychloride (POCl₃) yields the dihydroisoquinoline intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation completes the tetrahydroisoquinoline core. This method is advantageous for its modularity but requires careful control of substituent positioning to avoid regiochemical complications.
Pictet-Spengler Condensation
The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions to form tetrahydroisoquinolines. For 7-(methylsulfanyl)-4-phenyl derivatives, a β-arylethylamine with a methylsulfanyl group and a benzaldehyde derivative could be employed.
In a typical procedure, heating phenethylamine derivatives with formaldehyde and hydrobromic acid (HBr) facilitates imine formation, followed by cyclization to yield the tetrahydroisoquinoline framework. This method is stereospecific, often producing racemic mixtures unless chiral auxiliaries or catalysts are used.
Advanced Synthetic Methodologies
Reductive Amination
Reductive amination of ketones with amines offers a flexible route to tetrahydroisoquinolines. For example, reacting 3-phenylpropanal with a methylsulfanyl-containing amine under hydrogenation conditions (e.g., H₂/Pd-C) forms the desired scaffold. This method avoids harsh cyclization conditions but requires precise stoichiometry.
Comparative Analysis of Synthetic Routes
Experimental Optimization and Challenges
Reaction Solvent and Temperature
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactions for -SMe introduction, while protic solvents (MeOH, H₂O) favor Pictet-Spengler cyclization.
-
Temperature Control : Cyclizations typically proceed at 70–90°C, whereas higher temperatures (>100°C) risk decomposition of the methylsulfanyl group.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group and the THIQ core are susceptible to oxidation under controlled conditions.
<sup>*</sup>Predicted based on general sulfanyl reactivity, as THIQ analogs frequently undergo functional group transformations .
Acylation and Alkylation
The secondary amine in the THIQ structure undergoes nucleophilic reactions with acylating or alkylating agents.
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Acylation | Benzoyl chloride, base (e.g., Et<sub>3</sub>N) | N-Benzoylated THIQ derivative | |
| Alkylation | Methyl iodide, DMF, NaH | N-Methylated THIQ derivative |
Example from literature:
"Acylation of tetrahydroisoquinoline amines with substituted benzoyl chlorides in the presence of triethylamine yields stable amides, which are intermediates in drug discovery pipelines."
Bischler-Napieralski Cyclization
This reaction is pivotal for constructing the THIQ scaffold and modifying its substituents.
| Starting Material | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Phenethylamide | POCl<sub>3</sub>, reflux | Dihydroisoquinoline intermediate | |
| Dihydroisoquinoline | NaBH<sub>4</sub>, MeOH | Tetrahydroisoquinoline derivative |
Mechanistic Insight :
The Bischler-Napieralski reaction forms the dihydroisoquinoline core via acid-catalyzed cyclodehydration, followed by reduction to the THIQ structure .
Functionalization of the Phenyl Group
The phenyl substituent at position 4 can undergo electrophilic aromatic substitution (EAS).
Reductive Amination
The THIQ amine can participate in reductive amination to introduce alkyl/aryl groups.
| Reagents/Conditions | Product | Citation |
|---|---|---|
| Aldehyde/ketone, NaBH<sub>3</sub>CN | N-Alkylated/Arylated THIQ derivative |
Ring-Opening Reactions
Under strong acidic or basic conditions, the THIQ core may undergo ring-opening.
| Reagents/Conditions | Product | Citation |
|---|---|---|
| HCl (concentrated) | Cleavage to secondary amine and aldehyde |
Scientific Research Applications
Research indicates that 7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activities , including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves interaction with specific enzymes or receptors critical for bacterial survival.
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC₅₀ values ranging from 1.9 to 7.52 µg/mL . The structure–activity relationship indicates that modifications to the tetrahydroisoquinoline framework can enhance its efficacy against cancer cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of this compound effectively reduced tumor size in mouse models of cancer when administered at optimized doses .
- Antimicrobial Studies : Research has confirmed its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Group Variations
The biological and chemical properties of THIQ derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
*Inference based on substituent effects of -SMe (electron-donating, lipophilicity) compared to -OMe or -NMe groups.
Pharmacological vs. Toxicological Profiles
| Compound | Pharmacological Use | Toxicological Risk |
|---|---|---|
| 1-Phenyl-THIQ | Solifenacin precursor | Low (non-neurotoxic) |
| N-Methyl-THIQ | None | High (Parkinsonism-linked) |
| 7-Methoxy-4-(4-MePh)-THIQ | Research chemical | Undetermined |
| 7-(Methylsulfanyl)-4-Ph-THIQ | Hypothetical therapeutic agent | Potential neurotoxicity* |
*Speculative risk based on structural similarity to N-methyl-THIQ and MPTP.
Biological Activity
7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline (also known as 7-methylsulfanyl-4-phenyl-THIQ) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroisoquinoline core with a methylsulfanyl group at the 7-position and a phenyl group at the 4-position. This unique structure contributes to its diverse chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 291.84 g/mol |
| CAS Number | 90265-86-4 |
| LogP | 4.77 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogenic bacteria and fungi, showing promising results particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the disruption of microtubule assembly and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways of microbial growth and cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to disease processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy Study : A study published in Planta Medica evaluated the antimicrobial activity of various derivatives of tetrahydroisoquinoline compounds. The results indicated that 7-(methylsulfanyl)-4-phenyl-THIQ had a notable effect against multiple bacterial strains with minimal toxicity to human cells .
- Anticancer Mechanism Investigation : In another investigation focused on its anticancer potential, researchers found that treatment with this compound led to significant reductions in cell viability in HepG2 and MCF-7 cell lines at concentrations lower than 25 μM. The study elucidated the mechanism involving caspase-dependent pathways leading to programmed cell death .
Q & A
Q. What are the established synthetic routes for 7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline?
The synthesis of this compound can be achieved through several methodologies:
- Cyclization of precursors : Freter et al. (1970) demonstrated the use of cyclization reactions with substituted benzaldehyde derivatives and methylsulfanyl-containing amines under acidic conditions .
- Pummerer-type cyclization : Toda et al. (2000) reported a method using N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, where sulfoxide intermediates undergo cyclization to form the tetrahydroisoquinoline core .
- Reductive amination : Venkov and Vodenicharov (1990) utilized reductive amination of imines derived from aryl aldehydes and methylamine derivatives, followed by cyclization .
These routes differ in yield (50–85%) and stereochemical control, depending on catalysts (e.g., Pd, chiral auxiliaries) and reaction conditions (temperature, solvent) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns. For example, the methylsulfanyl group at position 7 produces a distinct singlet near δ 2.42 ppm in 1H-NMR, while aromatic protons show splitting patterns consistent with tetrahydroisoquinoline geometry .
- X-ray crystallography : Used to resolve stereochemical ambiguities, as demonstrated in structural studies of analogous compounds like (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselectivity is influenced by:
- Chiral catalysts : Asymmetric hydrogenation or cyclization using chiral Pd or Rh catalysts can induce enantiomeric excess (e.g., >90% ee in similar tetrahydroisoquinolines) .
- Substrate pre-organization : Steric effects in precursors, such as bulky aryl groups, can bias cyclization pathways. For example, Hara et al. (1983) achieved diastereoselective synthesis of 4-aryl derivatives via steric-guided ring closure .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition states with partial charge separation, impacting product ratios .
Q. How do researchers resolve contradictions in reported reaction yields across synthetic methods?
Discrepancies in yields (e.g., 50% vs. 85%) arise from variables such as:
- Catalyst loading : Higher Pd concentrations in cross-coupling steps improve efficiency but may increase side reactions .
- Purification methods : Chromatography vs. recrystallization can affect isolated yields, as seen in comparisons of Venkov (1990) and Toda (2000) protocols .
- Reaction monitoring : Real-time techniques like TLC or HPLC help optimize reaction termination to maximize product formation .
Q. What strategies are used to evaluate the biological activity of this compound?
- Enzyme inhibition assays : Testing against targets like monoamine oxidases (MAOs) or kinases, with IC50 values calculated via fluorometric or colorimetric methods (e.g., NADH depletion assays) .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, with MIC (minimum inhibitory concentration) values reported .
- Computational docking : Molecular dynamics simulations predict binding affinities to receptors, guiding structural modifications for enhanced activity .
Q. How does the methylsulfanyl group influence structure-activity relationships (SAR) compared to analogs like Nomifensine?
- Electron-withdrawing effects : The methylsulfanyl group modulates electron density at the aromatic ring, altering binding to targets like dopamine transporters. Nomifensine, an 8-amino derivative, shows higher CNS activity due to amine-mediated receptor interactions .
- Metabolic stability : Sulfur-containing groups (e.g., methylsulfanyl) resist oxidative metabolism better than methoxy groups, as shown in comparative pharmacokinetic studies .
- Bioisosteric replacement : Replacing methylsulfanyl with sulfone or sulfoxide groups (via oxidation) can fine-tune solubility and target engagement .
Methodological Considerations
Q. How are reaction intermediates characterized to validate synthetic pathways?
- Isolation of intermediates : Key intermediates (e.g., imines, sulfoxides) are isolated via column chromatography and analyzed by NMR/MS .
- Kinetic studies : Monitoring reaction progress via quenching at intervals reveals rate-determining steps (e.g., cyclization vs. reduction) .
Q. What computational tools aid in predicting the reactivity of this compound?
- DFT calculations : Used to model transition states and activation energies for cyclization steps .
- Retrosynthetic software : Platforms like Synthia propose alternative routes based on available precursors and reaction databases .
Data Contradiction Analysis
Q. Why do different synthetic methods report varying stereochemical outcomes?
Divergent stereochemistry arises from:
- Mechanistic pathways : Acid-catalyzed cyclizations (Freter, 1970) may proceed via planar intermediates, while metal-catalyzed methods (Toda, 2000) enforce stereoselectivity through chiral environments .
- Thermodynamic vs. kinetic control : High-temperature reactions favor thermodynamically stable diastereomers, whereas low temperatures trap kinetic products .
Q. How can conflicting biological activity data be reconciled?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (MAO-A vs. MAO-B) account for disparities in reported IC50 values .
- Solubility factors : Poor aqueous solubility may lead to underestimated activity in vitro, necessitating formulation adjustments (e.g., DMSO co-solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
